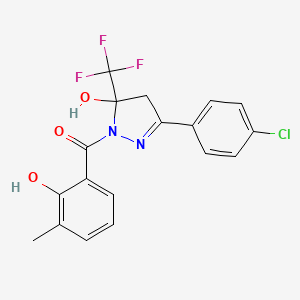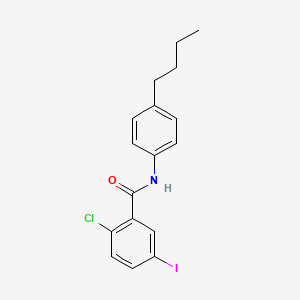
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a member of the acrylamide family and has a molecular formula of C26H27NO2.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on various targets in the body, including enzymes and receptors. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to bind to the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to possess anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease. However, the exact biochemical and physiological effects of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide are still being studied.
実験室実験の利点と制限
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, one of the limitations of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of research is the development of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the use of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide as a building block for the synthesis of functional materials with unique properties. Finally, the study of the mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its biochemical and physiological effects will provide valuable insights into its potential applications in various fields.
合成法
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized via the Knoevenagel condensation reaction between 4-isopropylbenzaldehyde, 4-methoxybenzaldehyde, and phenylacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The product is then purified using column chromatography to obtain pure N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
科学的研究の応用
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to possess anti-inflammatory, analgesic, and anticancer properties. In material science, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. In organic electronics, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a dopant for the fabrication of organic light-emitting diodes.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18(2)20-11-13-22(14-12-20)26-25(27)24(21-7-5-4-6-8-21)17-19-9-15-23(28-3)16-10-19/h4-18H,1-3H3,(H,26,27)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPHKMEJVLFCL-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)

![N'-benzyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5091495.png)

![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)
![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5091563.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)